Xylaria feejeensis, a tropical endophytic fungus isolated from medicinal plants like Geophila repens (Rubiaceae) and mangrove trees, is a primary producer of 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione (C₇H₆O₃; CID 18779964). This compound is biosynthesized via the polyketide pathway, where iterative condensation of acetyl-CoA and malonyl-CoA units forms the quinone backbone. Fungal strains are typically cultured in potato dextrose broth (PDB) or malt extract media for 14–21 days under static conditions, yielding the compound in crude extracts at concentrations of 0.8–1.5 mg/L. Its production correlates with fungal antagonism against phytopathogens like Fusarium oxysporum and Alternaria solani, reducing disease severity in tomatoes by 56–87% in vitro [2] [6].
Table 1: Production Conditions for 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione in Xylaria feejeensis
Parameter | Conditions | Yield/Impact |
---|---|---|
Host Plant | Geophila repens, Mangroves | Enhanced antifungal metabolite diversity |
Fermentation Duration | 14–21 days | 0.8–1.5 mg/L crude extract |
Key Bioactivity | Inhibition of Fusarium oxysporum | 60–75% growth reduction |
Pathogen Suppression | Early blight in tomatoes | Disease severity: 31.71% (vs. 57.13% control) |
The quinone scaffold of 2-Hydroxy-3-methylcyclohexa-2,5-diene-1,4-dione is modified via prenyltransferase enzymes (e.g., UbiA superfamily), which exhibit substrate promiscuity. These enzymes catalyze C-prenylation or hydroxylation, diversifying quinone derivatives. For instance:
Table 2: Enzymatic Modifications in Quinone Biosynthesis
Enzyme | Function | Substrate Flexibility | Engineering Strategy |
---|---|---|---|
UbiA Prenyltransferase | Prenylation of quinone cores | DHNA, PHBA, naphthoquinones | Gene overexpression (e.g., RcDT1) |
UbiE Methyltransferase | Methylation of hydroxyquinones | Demethylated quinone intermediates | Fusion with UbiG (membrane localization) |
Cytochrome P450s | Hydroxylation/oxidation | Terpenoid-quinone hybrids | Co-expression with redox partners |
Genomic analyses of 13 Xylaria species reveal 783 biosynthetic gene clusters (BGCs), organized into 375 gene cluster families (GCFs). Only 10 GCFs are conserved across all species, indicating speciation-driven diversification. Key insights:
Table 3: Secondary Metabolite Cluster Distribution in Xylaria spp.
Species | Total BGCs | Quinone BGCs (%) | Conserved GCFs |
---|---|---|---|
Xylaria feejeensis | 58 | 12% | 8/10 |
Xylaria nigripes | 61 | 9% | 9/10 |
Xylaria polymorpha | 53 | 11% | 8/10 |
Xylaria hypoxylon | 49 | 7% | 6/10 |
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